molecular formula C9H11Cl2NO4S2 B8046217 1-chloro-N-(2-chloro-5-ethylsulfonylphenyl)methanesulfonamide

1-chloro-N-(2-chloro-5-ethylsulfonylphenyl)methanesulfonamide

Cat. No.: B8046217
M. Wt: 332.2 g/mol
InChI Key: SSPSCEQKHWBBPT-UHFFFAOYSA-N
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Description

1-Chloro-N-(2-chloro-5-ethylsulfonylphenyl)methanesulfonamide is a chemical compound characterized by its molecular structure, which includes chlorine, ethylsulfonyl, and methanesulfonamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-chloro-N-(2-chloro-5-ethylsulfonylphenyl)methanesulfonamide typically involves multiple steps, starting with the chlorination of the phenyl ring and subsequent introduction of the ethylsulfonyl and methanesulfonamide groups. The reaction conditions often require the use of strong acids or bases, and the presence of catalysts to facilitate the reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 1-chloro-N-(2-chloro-5-ethylsulfonylphenyl)methanesulfonamide can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.

  • Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.

  • Substitution: Substitution reactions can occur at the chlorine or ethylsulfonyl positions, leading to the formation of new compounds.

Common Reagents and Conditions:

  • Oxidation reactions may use reagents such as potassium permanganate or chromic acid.

  • Reduction reactions may involve hydrogen gas and a metal catalyst.

  • Substitution reactions may require nucleophiles and suitable solvents.

Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which may have different functional groups and properties.

Scientific Research Applications

1-chloro-N-(2-chloro-5-ethylsulfonylphenyl)methanesulfonamide has several scientific research applications, including:

  • Chemistry: The compound can be used as a reagent in organic synthesis and as a building block for more complex molecules.

  • Biology: It may be employed in biological studies to investigate its effects on cellular processes and pathways.

  • Medicine: Potential medicinal applications include its use as a precursor for pharmaceuticals or as a compound in drug discovery.

  • Industry: The compound may find use in the development of new materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism by which 1-chloro-N-(2-chloro-5-ethylsulfonylphenyl)methanesulfonamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism may vary depending on the context in which the compound is used.

Comparison with Similar Compounds

1-chloro-N-(2-chloro-5-ethylsulfonylphenyl)methanesulfonamide can be compared with other similar compounds, such as:

  • 2-chloro-N-(2-chloro-5-ethylsulfonylphenyl)methanesulfonamide

  • 1-chloro-N-(2-chloro-4-ethylsulfonylphenyl)methanesulfonamide

  • 1-chloro-N-(2-chloro-6-ethylsulfonylphenyl)methanesulfonamide

Properties

IUPAC Name

1-chloro-N-(2-chloro-5-ethylsulfonylphenyl)methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11Cl2NO4S2/c1-2-17(13,14)7-3-4-8(11)9(5-7)12-18(15,16)6-10/h3-5,12H,2,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSPSCEQKHWBBPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC(=C(C=C1)Cl)NS(=O)(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11Cl2NO4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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